molecular formula C17H16N4O2S B2482791 1-[1-(benzenesulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole CAS No. 2034355-02-5

1-[1-(benzenesulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2482791
CAS No.: 2034355-02-5
M. Wt: 340.4
InChI Key: MEWUHJHGRRDMHJ-UHFFFAOYSA-N
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Description

1-[1-(Benzenesulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a complex organic compound that features a unique combination of azetidine, triazole, and benzenesulfonyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(benzenesulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, azetidines can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . The triazole ring can be introduced through a cycloaddition reaction, often using copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a key step.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of microwave irradiation to enhance reaction rates and efficiency . Additionally, the use of solid supports like alumina can facilitate the one-pot synthesis of complex molecules such as this compound.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Benzenesulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the azetidine ring.

Scientific Research Applications

1-[1-(Benzenesulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(benzenesulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(Benzenesulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is unique due to its combination of azetidine, triazole, and benzenesulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)azetidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-24(23,16-9-5-2-6-10-16)20-11-15(12-20)21-13-17(18-19-21)14-7-3-1-4-8-14/h1-10,13,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWUHJHGRRDMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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